molecular formula C9H10N2O3 B13625952 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

Cat. No.: B13625952
M. Wt: 194.19 g/mol
InChI Key: IPXMJZZJHCMSCR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is a high-value organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It is characterized by the presence of both an amino group and a nitro group attached to a phenyl ring, specifically the 2-methyl-6-nitrophenyl moiety. This unique bifunctional structure makes it a versatile and critical intermediate in synthetic organic chemistry. The primary importance of this compound stems from its role as a key building block in the synthesis of various heterocyclic compounds. Its structure, featuring both electron-donating (amino) and strong electron-withdrawing (nitro) groups on the aromatic ring, creates multiple reactive sites for diverse chemical transformations. The nitro group can be reduced to an amino group using standard reducing agents, while the amino group can be oxidized or participate in nucleophilic substitution reactions. This reactivity profile allows researchers to utilize this compound as a precursor for synthesizing complex molecules, including quinoline and quinolone derivatives, which are significant scaffolds in medicinal chemistry. As such, this chemical is exclusively intended for research applications in medicinal chemistry and as an intermediate in various chemical syntheses. It is not designed for human therapeutic or veterinary use. Synonyms: 2-Amino-1-(2-methyl-6-nitrophenyl)ethanone IUPAC Name: 2-amino-1-(2-methyl-6-nitrophenyl)ethanone Canonical SMILES: CC1=C(C(=CC=C1) N+ [O-])C(=O)CN InChI Key: IPXMJZZJHCMSCR-UHFFFAOYSA-N XLogP3: 0.9 Hydrogen Bond Donor Count: 1 Hydrogen Bond Acceptor Count: 4

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-1-(2-methyl-6-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-6-3-2-4-7(11(13)14)9(6)8(12)5-10/h2-4H,5,10H2,1H3

InChI Key

IPXMJZZJHCMSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one typically involves functionalization of a substituted acetophenone derivative, specifically 2-methyl-6-nitroacetophenone, followed by introduction of the amino group at the alpha position relative to the ketone. The key challenge is selective amination without reduction or displacement of the nitro group.

Method 1: Nucleophilic Substitution via α-Halogenated Ketone Intermediate

A classical approach involves halogenation of the methyl ketone at the alpha position to form an α-halo ketone, followed by nucleophilic substitution with ammonia or an amine source to introduce the amino group.

Procedure Highlights:

  • Starting from 2-methyl-6-nitroacetophenone, α-halogenation (e.g., chlorination) is performed using reagents such as N-bromosuccinimide or N-chlorosuccinimide under controlled temperature (0 °C to room temperature) in solvents like acetonitrile.
  • The α-halo ketone intermediate is then reacted with ammonia or ammonium salts in a polar solvent (e.g., methanol, ethanol) to substitute the halogen with an amino group.
  • Reaction times vary from several hours to overnight, with temperatures maintained around ambient or slightly elevated.
  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

Yields and Notes:

  • Yields for similar compounds prepared by this method are reported in the range of 60-78%.
  • The presence of the nitro group requires careful control of reaction conditions to avoid reduction or side reactions.

Method 2: Direct Amination via Lithiation and Electrophilic Amination

An alternative method involves lithiation of the aromatic ring or the α-position of the ketone, followed by electrophilic amination.

Procedure Highlights:

  • 2-Methyl-6-nitroacetophenone is treated with a strong base such as n-butyllithium in anhydrous tetrahydrofuran at low temperatures (-78 °C to 0 °C) under inert atmosphere.
  • After lithiation, the intermediate is quenched with an electrophilic nitrogen source, such as an amine precursor or azide, to introduce the amino group.
  • The reaction mixture is then worked up by quenching with aqueous acid, extraction, drying, and purification by column chromatography.

Yields and Notes:

  • This method allows for high regioselectivity and functional group tolerance, but requires strict anhydrous and inert conditions.
  • Reported yields for related compounds prepared by lithiation and electrophilic amination are approximately 50-60%.

Method 3: One-Pot Visible Light Mediated Amination and Cyclization (Photocatalyst-Free)

Recent advances have introduced a mild, scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles and related compounds, which can be adapted for the preparation of amino ketones such as 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one.

Procedure Highlights:

  • The reaction involves mixing o-phenylenediamines with protecting agents and potassium carbonate in a mixture of ethanol and water at room temperature.
  • Isothiocyanates are then added, and the mixture is irradiated with blue LED light (3 W) under air for 6-24 hours.
  • This visible light-mediated cyclodesulfurization proceeds without photocatalysts, under mild conditions.
  • The final product is isolated by extraction and purified by silica gel chromatography.

Yields and Notes:

  • Yields vary depending on substituents but can reach up to 92% for structurally diverse products.
  • The method is environmentally friendly, uses less toxic solvents, and avoids harsh reagents.
  • Mechanistic studies indicate a radical pathway involving thiyl radicals and reactive oxygen species.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
α-Halogenation + Nucleophilic Substitution N-bromosuccinimide, ammonia 0 °C to RT, MeCN, several hours 60-78 Straightforward, moderate yield Requires halogenation step, possible side reactions
Lithiation + Electrophilic Amination n-Butyllithium, electrophilic amine source -78 °C to 0 °C, THF, inert atmosphere 50-60 High regioselectivity, functional group tolerance Requires anhydrous, inert conditions, sensitive reagents
One-Pot Visible Light Mediated Amination o-Phenylenediamine, isothiocyanates, K2CO3 RT, EtOH/H2O, blue LED, 6-24 h Up to 92 Mild, scalable, environmentally friendly Specific to certain substrates, requires light source

Purification and Characterization

  • Purification of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is commonly achieved by silica gel flash column chromatography using mixtures of ethyl acetate and petroleum ether as eluents.
  • Analytical data such as melting point, NMR (proton and carbon), IR spectroscopy, and mass spectrometry are used to confirm compound identity and purity.
  • Reported procedures emphasize matching analytical data with literature values to confirm successful synthesis.

Mechanistic Insights

  • The α-halogenation followed by nucleophilic substitution proceeds via formation of a reactive α-halo ketone intermediate, which undergoes SN2 displacement by ammonia.
  • Lithiation methods involve deprotonation at the α-position or aromatic ring, followed by electrophilic amination.
  • The photocatalyst-free visible light method proceeds via radical intermediates generated under blue LED irradiation, facilitating cyclodesulfurization and amination in a one-pot setup.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces nitro-oxides or other oxidized derivatives.

    Reduction: Results in the formation of 2-Amino-1-(2-methyl-6-aminophenyl)ethan-1-one.

    Substitution: Leads to various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and participate in other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Research Findings and Gaps

  • Thermal Stability : Psychoactive bk-2C-B undergoes pyrolysis, suggesting thermal sensitivity ; similar studies for the target compound are absent.
  • Commercial Status : Discontinuation of the target compound () contrasts with the availability of brominated or heterocyclic variants, reflecting market or synthetic challenges .

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one in laboratory settings?

  • Methodological Answer : While the compound is not formally classified under GHS/CLP regulations, precautionary measures include:
  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact (P261/P262) .
  • Storage in airtight containers away from incompatible reagents.
  • Toxicity data are limited, so assume acute hazards and conduct risk assessments before use. Emergency protocols should align with general organic amine/nitro compound guidelines .

Q. How can researchers determine the crystal structure of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : Iterative refinement using SHELXL, incorporating hydrogen atom positions via riding models. Validate with R-factor convergence (<5%) and check for residual electron density .
  • Software : OLEX2 integrates structure solution, refinement, and visualization, streamlining workflows .

Q. What synthetic routes are reported for 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one?

  • Methodological Answer :
  • Key Steps :

Nitration of 2-methylacetophenone derivatives followed by selective reduction of nitro groups.

Bromination of intermediates (e.g., 2-Bromo-1-(2-methylphenyl)ethanone) and subsequent amination .

  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare melting points with literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data (e.g., 1^1H/13^{13}C NMR, high-resolution MS) with computational predictions (DFT-based tools like Gaussian).
  • Reference Standards : Use NIST Chemistry WebBook entries for analogous compounds (e.g., 1-(2-aminophenyl)ethanone, CAS 551-93-9) to identify characteristic peaks .
  • Isotopic Patterns : Analyze MS fragmentation pathways to distinguish nitro (-NO2_2) and amine (-NH2_2) groups, which may produce distinct ion clusters .

Q. What strategies are effective in analyzing thermal stability and decomposition products of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition thresholds.
  • Pyrolysis-GC/MS : Use a pyrolyzer coupled with GC/MS (e.g., HS-GC/MS) to detect volatile degradation products (e.g., nitrophenyl fragments) .
  • Mechanistic Insight : Compare decomposition pathways with structurally similar nitroaromatics (e.g., bk-2C-B analogues) to infer stability under varying pH/temperature .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.
  • Reactivity Mapping : Use Fukui indices to identify regions prone to nitration or amination .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess reaction kinetics in polar vs. nonpolar solvents .

Q. What experimental designs are recommended for studying biological activity while mitigating toxicity risks?

  • Methodological Answer :
  • In Vitro Assays : Start with low concentrations (µM range) in cell cultures (e.g., HEK293 or HepG2) and monitor cytotoxicity via MTT assays .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites, focusing on nitro-reduction products that may exhibit higher toxicity .
  • Negative Controls : Include structurally related but inert compounds (e.g., 1-(4-methoxyphenyl)ethanone) to isolate target-specific effects .

Key Citations

  • Structural refinement: SHELXL , OLEX2 .
  • Safety handling: GHS/CLP guidelines .
  • Analytical methods: HS-GC/MS , NIST WebBook .

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